molecular formula C12H10O5S B1276143 5-[(Phenylsulfonyl)methyl]-2-furoic acid CAS No. 92959-89-2

5-[(Phenylsulfonyl)methyl]-2-furoic acid

Cat. No.: B1276143
CAS No.: 92959-89-2
M. Wt: 266.27 g/mol
InChI Key: JAYCQRGXFORAAZ-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)methyl]-2-furoic acid is a furoic acid derivative characterized by a furan ring substituted at the 5-position with a phenylsulfonylmethyl group. This structural motif confers unique physicochemical properties, influencing its solubility, stability, and biological activity.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S/c13-12(14)11-7-6-9(17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYCQRGXFORAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407010
Record name 5-[(phenylsulfonyl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92959-89-2
Record name 5-[(phenylsulfonyl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(benzenesulfonyl)methyl]furan-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylsulfonyl)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylsulfonyl)methyl]-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenylsulfide derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-[(Phenylsulfonyl)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Phenylsulfonyl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Mechanistic and Functional Insights

  • Role of Substituents : Electron-withdrawing groups (Cl, CF₃) on the aryl ring enhance enzyme inhibition by polarizing the furoic acid moiety, facilitating interactions with catalytic metal ions (e.g., Mn(II) in MetAP1) .
  • Metabolic Effects : Sulfonylmethyl derivatives (e.g., this compound) likely differ from TOFA in mechanism; the latter acts via its CoA ester (TOFyl-CoA) to inhibit ACC, whereas sulfonyl groups may target sulfonamide-sensitive pathways .
  • Cancer Therapy : Unlike TOFA, FAS inhibitors (e.g., C75) elevate malonyl-CoA, triggering apoptosis during S-phase in cancer cells. This distinction underscores the critical role of malonyl-CoA dynamics in therapeutic outcomes .

Biological Activity

5-[(Phenylsulfonyl)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The results showed that the compound effectively reduced prostaglandin synthesis, suggesting a mechanism for its anti-inflammatory properties.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound75%80%
Aspirin85%90%

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism appears to involve apoptosis induction through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HT-2920Apoptosis via caspase activation

Case Studies

  • In Vitro Studies : A series of experiments were conducted using human cancer cell lines to assess the cytotoxicity of this compound. The compound was found to significantly inhibit cell proliferation at concentrations ranging from 10 to 25 µM.
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer therapeutic agent.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. It is hypothesized that the compound interacts with specific receptors or enzymes, leading to altered gene expression related to cell survival and apoptosis.

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